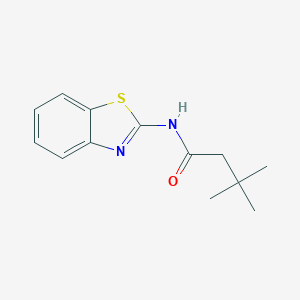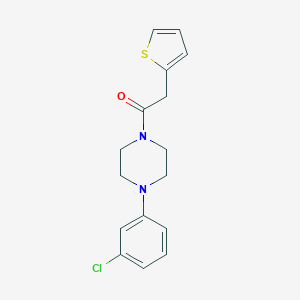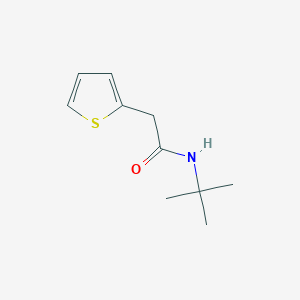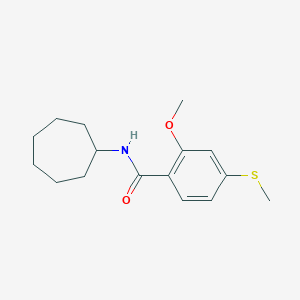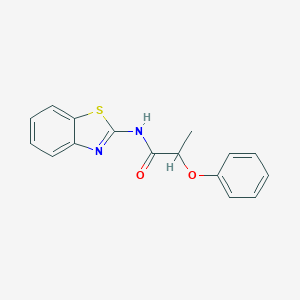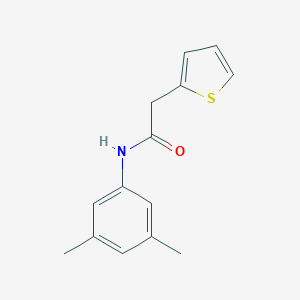![molecular formula C21H19N3OS B430356 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone](/img/structure/B430356.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is available through suppliers like BenchChem, and it is often used in research and industrial applications.
Preparation Methods
Adding Acid to a Solid Metal or Base: This method involves adding a dilute acid to a solid metal, insoluble base, or carbonate, heating the mixture, and then filtering and crystallizing the product.
Reacting a Dilute Acid and Alkali: This method involves mixing a dilute acid with an alkali to form the desired salt, followed by filtration and crystallization.
Chemical Reactions Analysis
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another and can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. Computational methods and bioinformatics tools like MAVEN can predict its targets and elucidate its mechanism of action by analyzing transcriptomic and proteomic data . This compound may modulate specific signaling pathways and transcription factors, leading to its observed effects.
Comparison with Similar Compounds
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone can be compared with other similar compounds available in chemical libraries. Similar compounds can be identified using structure and ID search tools provided by suppliers like ChemBridge . These tools allow researchers to find compounds with similar structures and properties, facilitating comparative studies.
Some similar compounds include:
- ChemBridge ID 5634889
- ChemBridge ID 83206754
These compounds share structural similarities with this compound but may have different chemical and biological properties.
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19N3OS/c1-15-12-13-22-21(23-15)26-14-20(25)24-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)24/h2-9,12-13H,10-11,14H2,1H3 |
InChI Key |
IHGQPXWGPUIVHG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


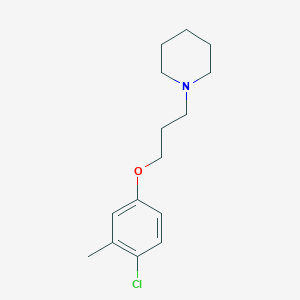
![1-{4-[(3-Methylphenyl)oxy]butyl}piperazine](/img/structure/B430276.png)
![1-[5-(4-Chloro-3-methylphenoxy)pentyl]piperidine](/img/structure/B430277.png)

![1-[5-(2-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B430283.png)
![2-[2-(3-bromophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430284.png)
![Methyl {[2-(3,4-dichlorophenyl)-4-quinazolinyl]amino}acetate](/img/structure/B430285.png)
